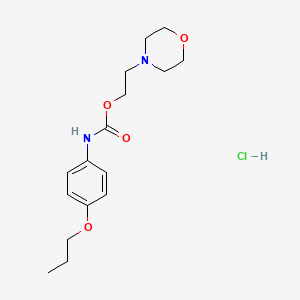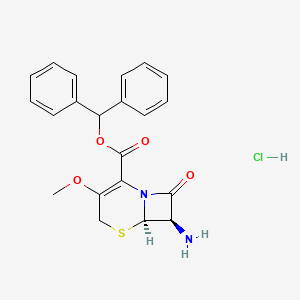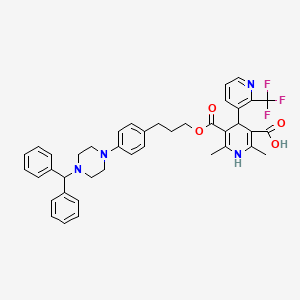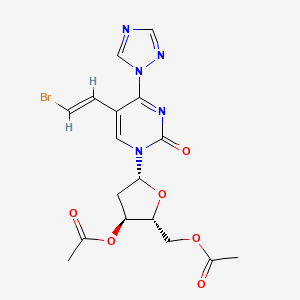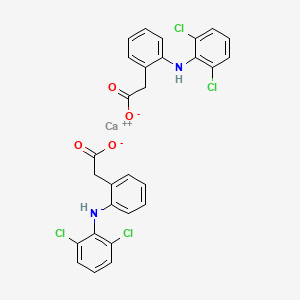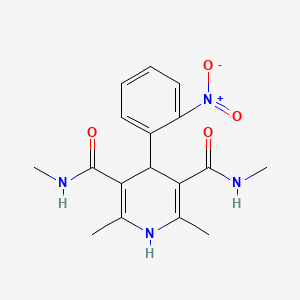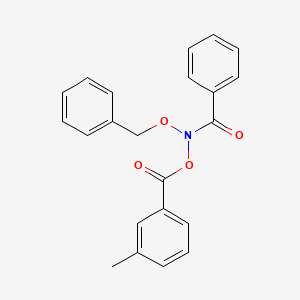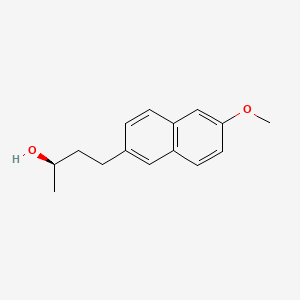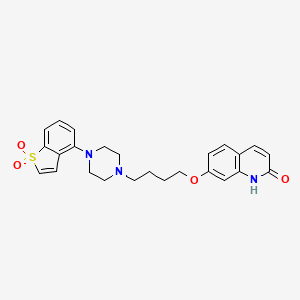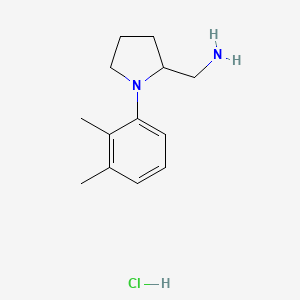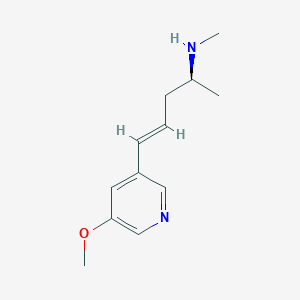
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- is a synthetic organic compound that belongs to the class of amines. It features a pyridine ring substituted with a methoxy group and a pentenyl chain, making it a compound of interest in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- typically involves multi-step organic reactions. One possible route could include:
Starting Material: Begin with 5-methoxy-3-pyridinecarboxaldehyde.
Formation of Intermediate: React the starting material with a suitable Grignard reagent to form an alcohol intermediate.
Amine Formation: Convert the alcohol intermediate to an amine using reductive amination.
Chain Extension: Introduce the pentenyl chain through a Wittig reaction or similar olefination process.
Final Product: Purify the final product using chromatography techniques.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the amine.
Reduction: Reduction reactions may target the double bond in the pentenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine: Without the stereochemistry.
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2R,4E)-: Different stereochemistry.
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4Z)-: Different stereochemistry.
Uniqueness
The unique stereochemistry of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- may confer specific biological activity or chemical reactivity that distinguishes it from its isomers and other similar compounds.
Propriétés
Numéro CAS |
552302-36-0 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(E,2S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-10(13-2)5-4-6-11-7-12(15-3)9-14-8-11/h4,6-10,13H,5H2,1-3H3/b6-4+/t10-/m0/s1 |
Clé InChI |
HXZJTUDXVFHWOB-RWCYGVJQSA-N |
SMILES isomérique |
C[C@@H](C/C=C/C1=CC(=CN=C1)OC)NC |
SMILES canonique |
CC(CC=CC1=CC(=CN=C1)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



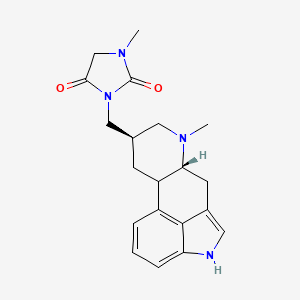
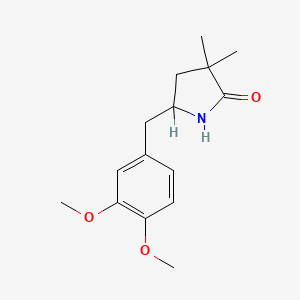
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
